molecular formula C14H11NO3 B1348147 N-(1-Naphthyl)Maleamic Acid CAS No. 6973-77-9

N-(1-Naphthyl)Maleamic Acid

Cat. No.: B1348147
CAS No.: 6973-77-9
M. Wt: 241.24 g/mol
InChI Key: DNIIAZFRGKFYSJ-HJWRWDBZSA-N
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Description

N-(1-Naphthyl)Maleamic Acid: is an organic compound with the molecular formula C14H11NO3 It is a derivative of maleamic acid, where the maleamic acid moiety is substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)Maleamic Acid can be synthesized through the reaction of maleic anhydride with 1-naphthylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(1-Naphthyl)Maleamic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can convert the maleamic acid moiety to other functional groups.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-Naphthyl)Maleamic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Naphthyl)Maleamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(1-Naphthyl)Maleimide: Similar in structure but with an imide group instead of a maleamic acid moiety.

    N-(1-Naphthyl)Ethylenediamine: Contains an ethylenediamine group instead of a maleamic acid moiety.

    N-(1-Naphthyl)Phthalamic Acid: Similar structure but with a phthalamic acid moiety.

Uniqueness: N-(1-Naphthyl)Maleamic Acid is unique due to its specific combination of the naphthyl group and the maleamic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIIAZFRGKFYSJ-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364328
Record name N-(1-Naphthyl)Maleamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-77-9
Record name NSC41145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Naphthyl)Maleamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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